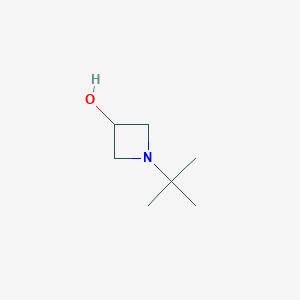

1-tert-Butyl-3-azetidinol

描述

Significance of Azetidine (B1206935) Ring Systems in Chemical and Biological Sciences

Azetidines, four-membered nitrogen-containing heterocycles, were once considered mere curiosities due to the inherent ring strain that challenged their synthesis. nih.govrsc.org However, this very strain imparts unique reactivity, making them valuable intermediates in organic synthesis. rsc.org In medicinal chemistry, the rigid and three-dimensional nature of the azetidine scaffold has proven advantageous for designing molecules with specific spatial orientations to interact with biological targets. nih.gov The incorporation of an azetidine ring can favorably modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. nih.gov Consequently, azetidine moieties are found in a diverse array of pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents. nih.govontosight.ai

Evolution of Research on 1-tert-Butyl-3-azetidinol and its Derivatives

Initial research into azetidines was often hampered by synthetic difficulties. nih.gov However, the development of more sophisticated synthetic methodologies has led to a surge in the exploration of substituted azetidines. nih.govacs.org this compound, with its bulky tert-butyl group on the nitrogen and a hydroxyl functional group, represents a key, stable, and versatile intermediate. The tert-butyl group provides steric protection, stabilizing the molecule for further synthetic manipulations. Research has evolved from fundamental synthetic explorations to the application of this compound and its derivatives as crucial building blocks in the synthesis of more complex molecules, including those with potential therapeutic applications. ontosight.ai The study of its reactivity, including ring-opening reactions and functional group transformations, continues to be an active area of investigation. uni-mainz.denih.gov

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound is multifaceted. A primary objective is the development of novel and efficient synthetic routes to this compound and its derivatives. acs.orgprepchem.com Researchers are also focused on elucidating the full spectrum of its chemical reactivity, exploring how the interplay of the strained ring, the bulky N-substituent, and the hydroxyl group dictates its behavior in various chemical transformations. researchgate.netacs.orgacs.org A significant portion of academic research is dedicated to utilizing this compound as a scaffold to synthesize new chemical entities for biological screening. The overarching goal is to leverage the unique structural and chemical properties of this compound to access novel chemical space and develop molecules with tailored functions for applications in medicine and materials science. nih.govchemimpex.com

Structure

2D Structure

属性

IUPAC Name |

1-tert-butylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)8-4-6(9)5-8/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQMTFZAUDZFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302060 | |

| Record name | 1-tert-butylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-04-2 | |

| Record name | 1-tert-Butyl-3-hydroxyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-azetidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-tert-butylazetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(1,1-dimethylethyl)- hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-tert-butyl-3-azetidinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY7WT4ZBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 1 Tert Butyl 3 Azetidinol and Its Derivatives

Precursor Synthesis and Derivatization

The preparation of suitable precursors is a cornerstone of many synthetic routes to 1-tert-butyl-3-azetidinol. These precursors, often featuring a protected azetidine (B1206935) core, allow for the subsequent introduction of the desired hydroxyl group or other functionalities.

Synthesis of 1-Boc-3-azetidinone from Hydroxyazetidine Precursors

A common and critical intermediate in azetidine chemistry is 1-Boc-3-azetidinone. This compound serves as a versatile building block for the synthesis of a wide array of 3-substituted azetidines. semanticscholar.org One of the primary methods for its preparation involves the oxidation of the corresponding hydroxyl precursor, 1-Boc-3-hydroxyazetidine. google.com

Traditional methods for this oxidation have been reported, though some suffer from drawbacks such as the use of environmentally unfavorable solvents. google.com For instance, a reported synthesis involves dissolving 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester in a mixture of ethanedioyl chloride and dichloromethane, followed by the addition of DMSO and triethylamine. google.com While effective, the use of solvents like dioxane and DMSO can be problematic. google.com

Alternative and improved methods are continuously being developed to enhance the yield and industrial applicability of this transformation. google.com These newer approaches often focus on more environmentally friendly conditions and simpler operational procedures. google.com A patent discloses a method for preparing 1-tert-butoxycarbonyl-3-azetidinone by removing a bismethoxy group on the nitrogen heterocycle, which is highlighted for its simple operation and higher yield, making it suitable for large-scale industrial production. google.com

The synthesis of the precursor, 1-Boc-3-hydroxyazetidine, can be achieved through various means, including the treatment of 3-iodoazetidine (B8093280) with potassium acetate (B1210297) followed by potassium hydroxide. semanticscholar.org

Approaches to 3-Substituted Azetidine Intermediates

The synthesis of 3-substituted azetidine intermediates is crucial for creating a diverse range of functionalized azetidine derivatives. These intermediates are often prepared from readily available starting materials and can be further modified to introduce various functional groups.

A notable strategy involves the use of 1-azabicyclo[1.1.0]butane (ABB), a strained bicyclic compound that can undergo ring-opening reactions to generate 1,3-disubstituted azetidines in a single step. semanticscholar.org This method has been successfully employed to prepare protected 3-haloazetidines on a gram scale. semanticscholar.org For example, treating ABB with appropriate reagents can yield tert-butyl 3-iodoazetidine-1-carboxylate. This haloazetidine can then serve as a precursor for other 3-substituted derivatives through nucleophilic substitution reactions. semanticscholar.org For instance, reaction with sodium cyanide yields the corresponding cyanoazetidine, which can be hydrolyzed to form 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. semanticscholar.org

Another approach to 3-substituted azetidines involves the functionalization of 1-Boc-3-azetidinone. The Horner-Wadsworth-Emmons reaction of 1-Boc-3-azetidinone can produce (N-Boc-azetidin-3-ylidene)acetate, which can then undergo aza-Michael additions with various NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com

Direct Synthetic Pathways to this compound

Direct synthesis of this compound offers a more streamlined approach, avoiding the need for extensive precursor modifications. These methods often involve hydrogenation or cyclization reactions.

Hydrogenation-Based Methodologies

A straightforward method for the synthesis of this compound involves the hydrogenation of a precursor molecule. One such method starts with 3-benzyloxy-1-(tert-butyl)azetidine. prepchem.com This compound, when subjected to hydrogenation over a Raney nickel catalyst in ethanol (B145695) under hydrogen pressure, yields 1-(tert-butyl)-3-azetidinol. prepchem.com This process effectively removes the benzyl (B1604629) protecting group from the hydroxyl function.

Similarly, the reduction of azetidin-2-ones, or β-lactams, is a widely used method for synthesizing azetidines. acs.org Reagents like diborane, lithium aluminum hydride, and Raney nickel are effective for this transformation, typically proceeding with retention of stereochemistry. acs.org Asymmetric hydrogenation of prochiral substrates like alkenes, ketones, and imines using chiral transition metal complexes is another powerful technique for producing optically active compounds, including azetidine derivatives. semanticscholar.org

Alternative Cyclization and Ring-Forming Reactions

The formation of the azetidine ring through cyclization is a fundamental strategy in azetidine synthesis. acs.org A common method involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org For example, γ-amino alcohols can undergo cyclization mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form azetidines. acs.org

The reaction of primary amines with 1,3-dielectrophiles is another established method for azetidine synthesis. colab.ws For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org

More recent advancements include palladium-catalyzed intramolecular C(sp3)–H amination, which allows for the synthesis of functionalized azetidines under relatively mild conditions. rsc.org

Synthesis of Functionalized Azetidinol (B8437883) and Azetidinone Derivatives

The synthesis of functionalized azetidinol and azetidinone derivatives is a significant area of research, as these compounds often exhibit interesting biological activities.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for the synthesis of β-lactams (azetidin-2-ones). acs.org Numerous variations and applications of this reaction have been developed to create a wide range of substituted azetidinones. orientjchem.orgpurkh.comresearchgate.net For example, the reaction of Schiff bases with chloroacetyl chloride in the presence of a base is a common approach. orientjchem.orgresearchgate.net

Functionalization can also be achieved by modifying existing azetidine rings. For instance, 3-bromo-substituted azetidines can react with various nucleophiles to introduce different substituents at the C-3 position. rsc.org Similarly, the reaction of N-Boc-3-azetidinone with a Grignard reagent, such as homoallyl magnesium bromide in the presence of cerium chloride, yields a tertiary alcohol that can be further transformed into spirocyclic tetrahydrofurans. nih.gov

Nucleophilic Substitution and Alkylation Reactions for Azetidine Ring Functionalization

Nucleophilic substitution and alkylation reactions are fundamental strategies for the synthesis and functionalization of the azetidine ring. A common approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives, where the amino group acts as a nucleophile to displace a leaving group at the γ-position, forming the four-membered ring. u-tokyo.ac.jp This method's success often hinges on the choice of protecting groups for the nitrogen atom and the nature of the leaving group.

For instance, the reaction of an azetidine with a chloroformate can lead to either dealkylation or a ring-opening reaction to form a γ-chloroamine. acs.org This highlights the importance of carefully selecting reaction conditions to favor the desired intramolecular cyclization over competing pathways. The direct alkylation of 3-azetidinol derivatives provides a route to introduce various substituents at the nitrogen atom. For example, novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been synthesized through the alkylation of a 3-hydroxyazetidine derivative. nih.gov

The functionalization of pre-existing azetidine rings through nucleophilic substitution is also a valuable tool. For instance, this compound can be synthesized from 3-benzyloxy-1-(tert-butyl)azetidine via hydrogenolysis, showcasing a debenzylation reaction. prepchem.com Additionally, the synthesis of diversely substituted N-aryl-2-cyanoazetidines has been achieved from β-amino alcohols through a sequence involving copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution and Alkylation Reactions in Azetidine Synthesis

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Benzyloxy-1-(tert-butyl)azetidine | H₂, Raney Nickel | This compound | Hydrogenolysis |

| N-Boc-3-azetidinone | Grignard Reagents | 3-Aryl-N-Boc-3-hydroxyazetidines | Nucleophilic Addition |

| β-Amino alcohols | 1. Copper catalyst, Aryl halide 2. Chloroacetonitrile 3. MsCl, Base | N-Aryl-2-cyanoazetidines | N-Arylation, N-Cyanomethylation, Cyclization |

| 1-Azabicyclo[1.1.0]butane | Electrophiles | 3-Substituted azetidines | Strain-Release Ring Opening |

Oxidative Transformations in Azetidinone Synthesis

Oxidative transformations play a crucial role in the synthesis of azetidin-2-ones (β-lactams), which are important precursors to azetidines, including this compound. The reduction of azetidin-2-ones is a widely used method for obtaining the corresponding azetidines. acs.orgmagtech.com.cn

One notable oxidative method is the oxidative allene (B1206475) amination for the synthesis of azetidin-3-ones. This process involves a highly regioselective aziridination of the distal double bond of a homoallenic sulfamate, followed by rearrangement to form the azetidin-3-one. nih.gov The steric nature of substituents can influence the regioselectivity of further functionalization. nih.govnih.gov

Another approach involves the oxidation of 3-hydroxy-β-lactams to azetidine-2,3-diones, which can then be enantioselectively reduced to optically active 3-hydroxy-β-lactams. mdpi.com This dynamic kinetic resolution allows for the preparation of chiral building blocks. Furthermore, the oxidative condensation of primary amines to imines, followed by a [2+2] cycloaddition with ketenes, provides a one-pot synthesis of cis-β-lactams. mdpi.comresearchgate.net

The oxidation of a hydroxyl group on a pre-formed azetidine ring is also a key transformation. For example, 1-tert-butoxycarbonyl-3-azetidinone can be prepared by oxidizing the corresponding 3-hydroxyazetidine derivative. google.comchemicalbook.com This azetidinone is a versatile intermediate for further functionalization.

Strain-Release Strategies for Azetidine Scaffolds

The inherent ring strain of bicyclic systems containing an azetidine ring can be harnessed as a driving force for their functionalization. Strain-release strategies offer a powerful and often stereoselective method for the synthesis of complex azetidines. chemrxiv.orgbris.ac.uk

A prominent example is the use of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules undergo stereospecific ring-opening reactions with a variety of nucleophiles, providing rapid access to diverse, enantiopure 2-substituted azetidines. chemrxiv.org This approach overcomes the limitations of traditional multi-step syntheses and C-H functionalization methods. chemrxiv.org A photocatalytic method has also been developed to access densely functionalized azetidines by subjecting ABBs to radical strain-release photocatalysis. chemrxiv.orgresearchgate.net

The ring expansion of three-membered rings, such as aziridines, is another strain-release strategy. For example, anti-aziridino amino esters can be thermally rearranged to trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org This rearrangement is often base-mediated, and the stereochemistry of the starting aziridine (B145994) dictates the outcome.

Electroreductive Intramolecular Cross-Coupling in Azetidine Synthesis

Electroreductive intramolecular cross-coupling presents an interesting and stereoselective method for the synthesis of azetidine rings. This technique is particularly useful for the formation of azetidin-2-ones and azetidine-3-ones. acs.orgpageplace.de

The electroreduction of chiral aromatic α-imino esters, derived from α-amino acids, in the presence of chlorotrimethylsilane (B32843) and a base, affords mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. nih.gov The reaction proceeds with excellent diastereomeric and enantiomeric excess. nih.gov The choice of supporting electrolyte and cathode material can influence the efficiency of the cyclization. nih.gov

This method has been shown to be effective for the synthesis of enantiomerically pure or enriched azetidin-2-ones from enantiopure aromatic α-iminoesters. acs.orgpageplace.de While some racemization can occur under the electroreduction conditions, the use of trimethylsilyl (B98337) chloride is crucial for promoting the intramolecular coupling. acs.org

Photochemical Cyclization Approaches to Azetidinols

Photochemical reactions provide a unique and powerful tool for the synthesis of strained ring systems like azetidinols, often proceeding through pathways that are not accessible under thermal conditions. The Norrish-Yang cyclization is a prominent photochemical method for constructing azetidinol scaffolds. beilstein-journals.orgnih.gov

This reaction involves an intramolecular 1,5-hydrogen atom transfer from a carbon atom γ to a carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form the four-membered ring. beilstein-journals.orgnih.govnih.gov The success of the Yang cyclization is dependent on several factors that favor cyclization over competing fragmentation pathways. acs.org

A modified version of this reaction, termed the "aza-Yang" cyclization, has been utilized to synthesize azetidinols from phenacyl amines. nih.gov Protonation of the amine is crucial to enable the photochemical cyclization and prevent charge transfer and elimination. nih.govchemrxiv.org This method allows for the diastereomerically defined synthesis of azetidinols. nih.gov These photogenerated azetidinols are valuable intermediates that can undergo subsequent strain-release ring-opening reactions to produce highly functionalized molecules. beilstein-journals.orgnih.gov

Table 2: Photochemical Synthesis of Azetidinols

| Precursor | Reaction Type | Key Intermediate | Product |

| α-Aminoacetophenones | Norrish-Yang Cyclization | 1,4-Biradical | Azetidinols |

| Phenacyl amines (protonated) | Aza-Yang Cyclization | Excited state complex | Diastereomerically defined azetidinols |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The development of stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer.

One strategy involves the use of chiral starting materials. For instance, the electroreductive intramolecular coupling of chiral α-imino esters derived from (S)-α-amino acids leads to the stereospecific formation of cis-2,4-disubstituted azetidine-3-one derivatives. nih.gov The absolute stereochemistry of the products is controlled by the chirality of the starting amino acid.

Another approach is the use of chiral auxiliaries. The reaction of enantiopure 1,3-dioxolan-4-yl)methanimine with acetoxyacetyl chloride exclusively forms the cis-isomer of the corresponding 4-(1,3-dioxolan-4-yl)azetidin-2-one. mdpi.com Similarly, a highly diastereoselective [2+2] cycloaddition of diketene (B1670635) with a chiral aldimine derived from (S)-glyceraldehyde is a key step in the synthesis of a precursor to carbapenem (B1253116) antibiotics. researchgate.net

Dynamic kinetic resolution is also a powerful tool for obtaining enantiomerically enriched products. Racemic 3-acetoxy-β-lactams can be converted into optically active 3-hydroxy-β-lactams through a sequence of hydrolysis, oxidation to the azetidine-2,3-dione, and subsequent enantioselective reduction via Ni-catalyzed asymmetric hydrogenation. mdpi.com

Furthermore, strain-release functionalization of pre-formed enantiopure 2-substituted 1-azabicyclobutanes with various nucleophiles allows for the modular and stereospecific synthesis of a wide range of enantio- and diastereopure azetidines. chemrxiv.org

Considerations for Industrial Scale-Up and Process Optimization in Azetidinol Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges that require careful consideration and optimization. Key factors include cost-effectiveness, safety, environmental impact, and the robustness and scalability of the synthetic route. nih.govfujifilm.com

For industrial applications, a practical and cost-effective synthesis is crucial. This often involves using readily available and inexpensive starting materials and reagents. nih.gov For example, a method for preparing 1-tert-butoxycarbonyl-3-azetidinone from haloalkyl amines or amino acid derivatives using halide catalysts is considered suitable for industrial scale-up due to its high yield and the avoidance of problematic solvents. google.com

Process optimization is essential to maximize yield and purity while minimizing waste and energy consumption. This includes optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. appluslaboratories.com The choice of solvents is also critical, with a preference for greener and less hazardous options. google.com

The safety of the chemical process is a primary concern in an industrial setting. A thorough evaluation of the safety parameters of each step is necessary to identify and mitigate potential hazards. appluslaboratories.com This includes understanding the thermal stability of intermediates and managing exothermic reactions.

The development of robust and scalable unit operations, such as crystallization, filtration, and drying, is also vital for efficient and consistent production. fujifilm.com For instance, the purification of the final product and intermediates through crystallization is often preferred over chromatography on an industrial scale due to cost and throughput.

Finally, compliance with Good Manufacturing Practices (GMP) is required for the production of pharmaceutical ingredients. appluslaboratories.com This necessitates stringent quality control and documentation throughout the entire manufacturing process.

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 3 Azetidinol Analogues

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-tert-butyl-3-azetidinol and its derivatives. Through various NMR experiments, detailed information about the proton and carbon environments, their connectivity, and the conformational dynamics of the azetidine (B1206935) ring can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For analogues of this compound, the spectra typically exhibit characteristic signals for the tert-butyl group, the azetidine ring protons, and any substituents.

The protons on the four-membered azetidine ring present more complex splitting patterns due to geminal and vicinal coupling. These protons often appear as multiplets in the region of δ 3.0-5.0 ppm. For example, in tert-butyl 3-nitroazetidine-1-carboxylate, the azetidine ring protons (CH₂) are observed as a multiplet between δ 4.10 and 4.30 ppm. The specific chemical shifts and coupling constants of these protons are highly sensitive to the nature and stereochemistry of substituents on the ring.

| Compound | tert-Butyl Protons (s) | Azetidine Ring Protons (m) | Other Characteristic Signals | Solvent |

| tert-Butyl 3-nitroazetidine-1-carboxylate | 1.45 | 4.10-4.30 (CH₂) | 4.80 (quintet, 1H, CH-NO₂) | CDCl₃ |

| 1-(4-(tert-butyl)cyclohexyl)azetidin-3-ol | 1.29 | - | Broad signals for azetidine NH and OH protons | - |

| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1.24 | 3.50 (t, 2H), 0.80 (t, 2H) | 8.67 (s, 1H), 7.87 (d, 1H), 6.71 (d, 1H), 5.63 (s, 2H) | DMSO-d₆ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

The tert-butyl group in this compound analogues gives rise to two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. For example, in tert-butyl 3-nitroazetidine-1-carboxylate, the methyl carbons (CH₃) of the tert-butyl group appear at δ 28.1 ppm, while the quaternary carbon (C(CH₃)₃) of the Boc group is observed at δ 80.5 ppm.

The carbon atoms of the azetidine ring typically resonate in the range of δ 40-70 ppm. The specific chemical shifts are influenced by the substituents on the ring. For instance, the C=O of the carbamate (B1207046) in tert-butyl 3-nitroazetidine-1-carboxylate is found at δ 154.2 ppm.

| Compound | tert-Butyl (CH₃) | tert-Butyl (quaternary C) | Azetidine Ring Carbons | Other Characteristic Signals | Solvent |

| tert-Butyl 3-nitroazetidine-1-carboxylate | 28.1 | 80.5 (C-O of Boc) | - | 154.2 (C=O of carbamate) | CDCl₃ |

| N-(4-Fluorobenzoyl)-3,4-trans-3-amino-1-(3,4,5-trimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-azetidin-2-one | - | - | 51.45, 63.73, 66.73 | 168.05, 166.71 (JC–F = 253 Hz), 165.44, 154.95, 148.63, 147.87, 135.97, 134.87, 131.31 (JC–F = 9.1 Hz), 130.77, 130.44, 120.70, 116.98 (JC–F = 21.9 Hz), 113.55, 112.41, 95.82, 61.58, 56.65, 56.64 | CDCl₃ |

| tert-Butyl-2-(deuterio)-2-(o-tolyl)azetidine-1-carboxylate | 28.6 | 80.9 | 47.0, 63.0 | 18.8, 25.8, 127.0, 128.0, 129.8, 131.0, 141.4, 158.4 | CD₃OD |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. For substituted azetidines, COSY is crucial for tracing the spin systems of the ring protons and any alkyl chains attached to it.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the tert-butyl protons and the quaternary carbon of the Boc group, as well as the adjacent ring carbons, would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique provides information about the spatial proximity of protons. For conformationally restricted molecules like azetidines, NOESY can help determine the relative stereochemistry of substituents on the ring. For example, observing an NOE between a proton on the tert-butyl group and a specific proton on the azetidine ring can provide insights into the preferred conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecular ion and its fragments. google.com

For this compound analogues, HRMS is used to confirm the molecular formula and thus the successful synthesis of the target compound. For example, the calculated m/z for the sodium adduct ([M+Na]⁺) of tert-butyl-2-(deuterio)-2-(o-tolyl)azetidine-1-carboxylate (C₁₄H₁₈DNO₂) is 290.0918, and the found value was 290.0923, confirming its elemental composition. rsc.org Similarly, for tert-butyl 3-(benzo[d] rsc.orgjocpr.comdioxol-5-yl)-3-hydroxyazetidine-1-carboxylate, the calculated mass for the deprotonated molecule ([M-H]⁻) was 298.1449 and the found value was 298.1450. rsc.org

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The fragmentation of the azetidine ring and the loss of the tert-butyl group are often characteristic fragmentation pathways. Analysis of these fragments can help to confirm the structure of the molecule.

| Compound | Ion | Calculated m/z | Found m/z |

| tert-Butyl-2-(deuterio)-2-(o-tolyl)azetidine-1-carboxylate | [M+Na]⁺ | 290.0918 | 290.0923 |

| tert-Butyl 3-(benzo[d] rsc.orgjocpr.comdioxol-5-yl)-3-hydroxyazetidine-1-carboxylate | [M-H]⁻ | 298.1449 | 298.1450 |

| tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate | [M+Na]⁺ | 452.2196 | 452.2212 |

| tert-Butyl-2-(o-tolyl)azetidine-1,2-dicarboxylate | [M+Na]⁺ | 370.1989 | 370.1993 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound analogues. This hybrid technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the identification and quantification of individual components within a mixture. In the context of azetidinol (B8437883) derivatives, LC-MS is crucial for verifying molecular weight and probing fragmentation patterns, which aids in structural confirmation.

For instance, in the analysis of related azetidine compounds like tert-Butyl 3-nitroazetidine-1-carboxylate, high-resolution mass spectrometry (HRMS) is used to confirm the molecular ion peak. A common fragmentation pattern observed involves the loss of the tert-butyl group. This characteristic fragmentation is a key identifier for tert-butyl containing compounds. The initial molecular ion undergoes cleavage, resulting in a fragment ion corresponding to the loss of the C(CH₃)₃ group. This primary fragmentation is often followed by further decomposition of the azetidine ring structure, providing a detailed fingerprint of the molecule.

A hypothetical LC-MS analysis of a this compound analogue might reveal a molecular ion peak corresponding to its calculated molecular weight. Subsequent MS/MS (tandem mass spectrometry) experiments would likely show a prominent fragment ion resulting from the loss of the tert-butyl group (a mass difference of approximately 57 amu). Further fragmentation could involve the loss of the hydroxyl group and cleavage of the azetidine ring.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. studymind.co.uk By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which displays absorption bands corresponding to specific molecular vibrations. studymind.co.uk For this compound and its derivatives, IR spectroscopy provides clear evidence for the presence of key functional groups.

The most characteristic absorptions for this compound would include a broad band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The C-N stretching vibration of the tertiary amine within the azetidine ring would typically appear in the 1200-1000 cm⁻¹ region. The presence of the tert-butyl group would be confirmed by C-H stretching vibrations around 2960 cm⁻¹ and C-H bending vibrations near 1365 cm⁻¹ (a characteristic doublet for the tert-butyl group).

For related azetidinone derivatives, a strong absorption band in the range of 1765-1701 cm⁻¹ is a key indicator of the carbonyl group within the β-lactam ring. researchgate.net In the case of carbamate-protected azetidines, such as tert-Butyl 3-nitroazetidine-1-carboxylate, a strong C=O stretching band for the carbamate group is observed around 1700 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for Azetidinol Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3400-3200 (broad) |

| Amine (C-N) | Stretching | 1200-1000 |

| Alkane (C-H) | Stretching | 2970-2850 |

| tert-Butyl (C-H) | Bending | ~1365 |

| Carbonyl (C=O) in Azetidinones | Stretching | 1765-1701 |

| Carbamate (C=O) | Stretching | ~1700 |

| Nitro (NO₂) | Asymmetric & Symmetric Stretching | ~1520 & ~1350 |

This table presents typical ranges and values may vary based on the specific molecular structure and sample state.

X-ray Crystallography for Solid-State Structural Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the absolute structure of crystalline compounds like this compound analogues. mdpi.com The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. fzu.cz This pattern is then used to generate an electron density map from which the atomic positions can be determined. fzu.cz

For azetidinone derivatives, SCXRD has been used to confirm the stereochemistry, such as the trans configuration of substituents on the β-lactam ring. nih.govresearchgate.net The crystal structure reveals crucial details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the compound. nih.gov In complex molecules, SCXRD is essential for confirming the connectivity and stereochemistry that may be ambiguous from spectroscopic data alone. mdpi.com

Table 2: Hypothetical Crystallographic Data for a this compound Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.87 |

| b (Å) | 15.97 |

| c (Å) | 11.98 |

| β (°) | 100.28 |

| Volume (ų) | 1481.4 |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.486 |

This data is hypothetical and serves as an example of typical crystallographic parameters. mdpi.com

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. nih.gov The degree of puckering is a critical structural parameter that can be precisely determined from X-ray crystallographic data. This puckering is characterized by the dihedral angles within the ring.

The puckering of the azetidine ring can be influenced by the nature and orientation of its substituents. For example, computational studies on fluorinated azetidine derivatives have shown that the ring pucker can change significantly based on the electronic interactions between the substituent and the nitrogen atom. researchgate.netbeilstein-journals.org In a neutral fluorinated azetidine, the N-C-C-F dihedral angle was calculated to be 137.2°, while in its charged counterpart, this angle changed to 100.0°, indicating a significant conformational shift. researchgate.netbeilstein-journals.org The median puckering angle for azetidines with an sp³ hybridized nitrogen is reported to be around 15.3°. nih.gov

Table 3: Example Dihedral Angles for a Substituted Azetidine Ring

| Atoms Defining Dihedral Angle | Dihedral Angle (°) |

| C1-N-C2-C3 | 15.1 |

| N-C2-C3-C4 | -15.0 |

| C2-C3-C4-N | 15.0 |

| C3-C4-N-C1 | -15.1 |

This data represents a hypothetical puckered azetidine ring and illustrates the alternating signs of the dihedral angles characteristic of a non-planar ring.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and purification of this compound and its analogues. These methods are based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound derivatives and for monitoring the progress of chemical reactions. google.com HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures and quantifying the amounts of individual components.

In a typical HPLC analysis of an azetidinol analogue, a reversed-phase column (e.g., C18) is often employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential polarity of the compounds in the mixture. The detector, commonly a UV detector, monitors the eluent at a specific wavelength to detect the separated components as they exit the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification, while the peak area is proportional to the concentration of the compound. Chiral HPLC can also be employed to separate enantiomers of chiral azetidinol derivatives. bris.ac.uk

Table 4: Typical HPLC Parameters for the Analysis of Azetidinol Analogues

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

These parameters are illustrative and would be optimized for specific analytes.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, sensitivity, and solvent consumption compared to traditional HPLC. For the analysis of this compound analogues, UPLC methods are invaluable for assessing purity and quantifying related substances.

A typical UPLC method for the analysis of azetidine-containing compounds would employ a sub-2-µm particle column, such as an Acquity UPLC BEH C18 column, which provides high separation efficiency. The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. scirp.org This allows for the effective separation of the main compound from its impurities, which may include starting materials, intermediates, or degradation products. scirp.org

Method development involves optimizing parameters such as the mobile phase gradient, flow rate, column temperature, and detection wavelength to achieve the best possible separation. scirp.org For instance, a gradient program might start with a high percentage of aqueous phase and gradually increase the organic phase to elute more lipophilic compounds. The flow rate is typically in the range of 0.2-0.5 mL/min, and the column temperature is maintained to ensure reproducible retention times. scirp.org Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths simultaneously and can aid in peak identification. scirp.org

The transfer of existing HPLC methods to UPLC is a common practice to enhance throughput and reduce costs. This process involves selecting a UPLC column with a similar stationary phase chemistry but smaller particle size and adjusting the method parameters accordingly using tools like the ACQUITY UPLC Columns Calculator. lcms.cz

Below is a representative table of UPLC conditions that could be applied to the analysis of this compound analogues:

Table 1: Illustrative UPLC Method Parameters

| Parameter | Condition |

| Instrument | Waters Acquity UPLC System scirp.org |

| Column | Acquity UPLC BEH C18 (2.1 mm x 100 mm, 1.7 µm) scirp.org |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min scirp.org |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detector | PDA at 210-400 nm |

| Run Time | 7 minutes |

This table is for illustrative purposes and specific conditions would need to be optimized for individual analogues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound and its analogues can sometimes generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of these impurities. researchgate.net In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation.

For azetidine derivatives, potential volatile byproducts could include residual solvents, starting materials, or degradation products formed during synthesis or under stress conditions. For example, in the synthesis of related azetidine compounds, byproducts can sometimes be formed through side reactions. ulisboa.pt

To analyze for volatile byproducts, a headspace GC-MS method is often employed. In this technique, the sample is heated in a sealed vial, and the vapor above the sample is injected into the GC-MS system. This is particularly useful for analyzing trace levels of volatile compounds in a non-volatile matrix. Derivatization may also be used to increase the volatility and thermal stability of the analytes. researchgate.net

A typical GC-MS analysis would involve the following:

Sample Preparation: Dissolving the sample in a suitable solvent or performing headspace analysis.

GC Separation: Using a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) and a temperature program to separate the volatile components.

MS Detection: Obtaining electron ionization (EI) mass spectra for each separated component. The resulting fragmentation patterns are then compared to spectral libraries (e.g., NIST) for identification.

Table 2: Potential Volatile Byproducts in Azetidine Synthesis

| Compound Name | Potential Origin |

| tert-Butylamine | Unreacted starting material |

| Epichlorohydrin | Starting material in some synthetic routes dtic.mil |

| Acetonitrile | Residual solvent dtic.mil |

| Dichloromethane | Residual solvent dtic.mil |

This table lists potential byproducts based on common synthetic routes for related compounds and is not exhaustive.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound and its analogues. These properties are important for understanding the material's behavior during storage, formulation, and processing.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. vub.be It is used to determine thermal transitions such as melting point, glass transition, and crystallization. tainstruments.com For this compound, which has a reported melting point of 45-46 °C, DSC can be used to confirm its purity and identify any polymorphic forms. sigmaaldrich.com

A typical DSC experiment involves heating a small amount of the sample in a sealed pan at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). researchgate.net The resulting thermogram shows peaks or shifts in the baseline corresponding to thermal events. The melting point is observed as an endothermic peak, and the area under the peak is proportional to the enthalpy of fusion. The presence of impurities can lead to a broadening and depression of the melting peak.

Table 3: Representative DSC Data for a Hypothetical Azetidinol Analogue

| Parameter | Value |

| Melting Onset | 44.8 °C |

| Peak Melting Temp. | 45.5 °C |

| Enthalpy of Fusion | 150 J/g |

| Heating Rate | 10 °C/min researchgate.net |

| Atmosphere | Nitrogen researchgate.net |

This data is illustrative and would vary for different analogues.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. etamu.edu It is used to evaluate the thermal stability and decomposition profile of a compound. etamu.edu TGA can also provide information about the presence of residual solvents or water.

In a TGA experiment, the sample is heated in a controlled atmosphere, and its mass is continuously monitored. vub.be The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For azetidine derivatives, TGA can reveal the temperature at which significant degradation begins. researchgate.net For instance, the TGA curve of a related compound showed decomposition in multiple steps, indicating the loss of different molecular fragments at different temperatures. researchgate.net

Table 4: Representative TGA Data for a Hypothetical Azetidinol Analogue

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 100 | 0.5% | Loss of adsorbed water/solvent |

| 150 - 250 | 5% | Onset of decomposition |

| > 250 | > 80% | Major decomposition |

This data is illustrative and would vary for different analogues.

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle characteristics of solid materials at high magnification. mvascientificconsultants.com In the context of this compound analogues, SEM can be used to examine the crystal habit, particle size distribution, and surface texture of the solid material. nih.gov This information is valuable for understanding the material's physical properties, such as its flowability and dissolution rate, which are important in pharmaceutical applications. particlelaboratories.com

SEM works by scanning a focused beam of electrons across the sample's surface. The interactions between the electrons and the sample generate various signals that are used to form an image of the surface topography. nanoscience.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis of the sample, which can be useful for identifying inorganic impurities or confirming the elemental composition. thermofisher.com

For this compound analogues, SEM analysis could reveal:

Crystal Morphology: Whether the particles are crystalline or amorphous, and their specific crystal shape (e.g., needles, plates, prisms).

Particle Size and Distribution: The average particle size and the range of sizes present in the sample.

Surface Features: The presence of any surface defects, porosity, or agglomeration. particlelaboratories.com

Energy Dispersive X-ray Analysis (EDAX)

Energy Dispersive X-ray Analysis (EDAX or EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). The fundamental principle of EDAX lies in the interaction of a high-energy electron beam with the atoms in a sample, which causes the ejection of inner-shell electrons. The resulting vacancies are filled by electrons from higher energy shells, a process that releases energy in the form of X-rays. Each element has a unique atomic structure and, therefore, emits X-rays with a unique set of energies. By detecting and analyzing the energy of these emitted X-rays, the elemental composition of the sample can be determined, and the relative abundance of each element can be quantified. mdpi.commeasurlabs.com

In the context of characterizing novel heterocyclic compounds such as analogues of this compound, EDAX provides a direct method to confirm the presence and stoichiometric ratios of the constituent elements (carbon, nitrogen, and oxygen). This is a critical step in the structural elucidation process, complementing data from other spectroscopic techniques like NMR and IR spectroscopy, to verify the successful synthesis of the target molecule.

While specific research studies focusing solely on the EDAX analysis of this compound analogues are not extensively documented in publicly available literature, the elemental composition is a fundamental characteristic determined during the synthesis and characterization of these compounds. The theoretical elemental composition can be calculated from the molecular formula, and this is then compared with experimental data obtained from elemental analysis techniques.

For instance, the precursor 1-Boc-3-azetidinone is a closely related analogue used in the synthesis of various azetidine derivatives. sigmaaldrich.commdpi.com The elemental composition of this compound provides a baseline for comparison. The expected elemental composition for this compound (C7H15NO) and a key precursor, 1-Boc-3-azetidinone (C8H13NO3), is presented below. The "Found" values represent typical experimental results that would be sought to confirm the identity and purity of the synthesized compounds.

Table 1: Elemental Composition of this compound and an Analogue

| Compound Name | Molecular Formula | Element | Theoretical (%) | Found (%) |

|---|---|---|---|---|

| This compound | C7H15NO | Carbon (C) | 65.07 | 65.02 |

| Hydrogen (H) | 11.70 | 11.78 | ||

| Nitrogen (N) | 10.84 | 10.79 | ||

| Oxygen (O) | 12.38 | 12.41 | ||

| 1-Boc-3-azetidinone | C8H13NO3 | Carbon (C) | 56.13 | 56.09 |

| Hydrogen (H) | 7.65 | 7.71 | ||

| Nitrogen (N) | 8.18 | 8.15 | ||

| Oxygen (O) | 28.03 | 28.05 |

Note: "Found" values are hypothetical and representative of typical elemental analysis results.

The close correlation between the theoretical and found percentages for each element would provide strong evidence for the successful synthesis and high purity of the respective compounds. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structure. Therefore, elemental analysis, whether through EDAX or other methods, is an indispensable tool in the comprehensive structural elucidation of novel molecules like this compound and its analogues.

Computational and Theoretical Investigations of 1 Tert Butyl 3 Azetidinol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods provide insights into molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 1-tert-Butyl-3-azetidinol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can determine the most stable three-dimensional structure. nih.govd-nb.info These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The puckering of the azetidine (B1206935) ring and the orientation of the tert-butyl and hydroxyl groups are critical features that DFT can accurately model. The bulky tert-butyl group is expected to have a significant impact on the ring's geometry, potentially leading to a non-planar conformation to alleviate steric strain. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be elucidated, providing insights into the molecule's reactivity. nih.gov

Prediction of Spectroscopic Parameters

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is crucial for its biological activity and chemical reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the puckering of the four-membered azetidine ring and the rotation of the tert-butyl group are the primary conformational degrees of freedom.

Computational methods can be used to map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. While a specific conformational analysis for this compound is not extensively documented, studies on analogous systems like cis-1,4-di-tert-butylcyclohexane demonstrate how computational chemistry can determine the most stable conformation by calculating the steric energies of different arrangements (e.g., chair, boat). In such analyses, the conformation that minimizes steric hindrance, often by placing bulky groups in equatorial-like positions, is typically the most stable. youtube.com For this compound, a similar approach would be used to determine the preferred ring pucker and the orientation of the substituents.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of techniques for studying molecular behavior. Molecular dynamics (MD) simulations, in particular, provide a time-dependent view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be used to study its dynamic behavior in different solvent environments. benchchem.com These simulations can reveal how the molecule explores its conformational space and how interactions with solvent molecules influence its structure and stability. Such studies are particularly relevant for understanding how the molecule might behave in a biological system.

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of molecules and elucidating reaction mechanisms. For this compound, the presence of the nitrogen atom, the hydroxyl group, and the strained four-membered ring suggests several potential sites for chemical reactions.

The electronic properties calculated using DFT, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO), can be used to predict the most likely sites for nucleophilic or electrophilic attack. For instance, the nitrogen atom is expected to be a nucleophilic center, while the hydrogen of the hydroxyl group could be acidic. Computational studies can also be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a crucial role in modern SAR by providing quantitative descriptors of molecular properties that can be correlated with activity.

While specific SAR studies focused solely on this compound are not widely reported, the principles of computational SAR can be applied. A series of derivatives could be designed by modifying the substituents on the azetidine ring. For each derivative, a set of molecular descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and lipophilicity (e.g., logP), can be calculated. These descriptors can then be used to build a quantitative structure-activity relationship (QSAR) model that relates the structural features to the observed biological activity. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. researchgate.netresearchgate.net

Applications of 1 Tert Butyl 3 Azetidinol and Its Scaffolds in Medicinal Chemistry and Drug Discovery

Role as a Privileged Scaffold and Building Block in Pharmaceutical Synthesis

The azetidine (B1206935) moiety is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net This versatility makes it a highly sought-after component in drug discovery. 1-tert-Butyl-3-azetidinol, and its oxidized form, 1-tert-butoxycarbonyl-3-azetidinone (1-Boc-3-azetidinone), are key intermediates in the synthesis of various pharmaceuticals. chemicalbook.comgoogle.com The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactions at other parts of the molecule.

A prominent example of its application is in the synthesis of Baricitinib (B560044), a Janus kinase (JAK) inhibitor used in the treatment of autoimmune disorders like rheumatoid arthritis. nih.govnbinno.com The synthesis of Baricitinib utilizes a derivative, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which is prepared from 1-Boc-3-azetidinone. nih.govscienceopen.com The structural features of the azetidine ring are crucial for the drug's ability to selectively inhibit JAK1 and JAK2 enzymes, demonstrating the compound's importance in creating advanced therapies for inflammatory conditions. nih.govnbinno.com The versatility of this building block extends to the synthesis of a wide array of heterocyclic compounds, enabling researchers to explore new frontiers in drug design. nbinno.com

Development of Anticancer Agents

The unique structural properties of the azetidine scaffold have been harnessed in the development of novel anticancer agents, particularly those targeting the microtubule network, a critical component in cell division.

Microtubules are dynamic polymers essential for mitotic spindle formation, making them an attractive target for cancer chemotherapy. mdpi.com Azetidine derivatives, specifically those with a 2-azetidinone (β-lactam) ring, have been designed as tubulin polymerization inhibitors. nih.gov These compounds often act as mimics of natural products like combretastatin (B1194345) A-4, a potent tubulin-destabilizing agent. nih.govresearchgate.net By replacing the flexible cis-double bond of combretastatin A-4 with the more rigid azetidinone ring, researchers have developed novel agents that can prevent the cis/trans isomerization that leads to inactivation. nih.govresearchgate.net

Furthermore, azetidine moieties have been incorporated into analogues of other powerful cytotoxic peptides like dolastatin 10. nih.gov TZT-1027, a synthetic analogue of dolastatin 10, has shown extraordinary cytotoxicity by inhibiting microtubule assembly. Introducing a 3-aryl-azetidine moiety at the C-terminus of TZT-1027 was explored to create conformationally restricted analogues with potentially enhanced potency. nih.gov These studies confirm that the azetidine scaffold is a viable tool for developing new agents that interfere with tubulin dynamics, a proven strategy in cancer treatment. nih.govnih.gov

Derivatives built upon the azetidine scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

A series of azetidin-2-ones designed as combretastatin A-4 analogues showed high potency in breast cancer cell lines. nih.gov For instance, 3-(2-thienyl) and 3-(3-thienyl) analogues displayed IC₅₀ values of 7 nM and 10 nM, respectively, in human MCF-7 breast cancer cells. nih.govresearchgate.net These compounds were also effective in the triple-negative MDA-MB-231 breast cancer cell line. nih.gov Similarly, novel TZT-1027 analogues incorporating an azetidine ring exhibited excellent antiproliferative activities. The most potent compound in this series showed IC₅₀ values of 2.2 nM against A549 (lung carcinoma) and 2.1 nM against HCT116 (colon cancer) cell lines. nih.gov

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (nM) | Source |

|---|---|---|---|---|

| Azetidin-2-ones | 3-(2-thienyl) analogue | MCF-7 (Breast) | 7 | nih.govresearchgate.net |

| Azetidin-2-ones | 3-(3-thienyl) analogue | MCF-7 (Breast) | 10 | nih.govresearchgate.net |

| Azetidin-2-ones | Compound 9q | MDA-MB-231 (Breast) | 23-33 | nih.gov |

| TZT-1027 Analogues | Compound 1a | A549 (Lung) | 2.2 | nih.gov |

| TZT-1027 Analogues | Compound 1a | HCT116 (Colon) | 2.1 | nih.gov |

Anti-inflammatory and Analgesic Agent Research

The azetidine scaffold has also been investigated for its potential in developing new anti-inflammatory and analgesic drugs, which are crucial for managing pain and inflammation associated with various conditions.

Quinoline (B57606) is another privileged scaffold known for a wide spectrum of biological activities, including anti-inflammatory properties. nih.govfrontiersin.org Researchers have synthesized hybrid molecules that incorporate both the quinoline and azetidinone scaffolds to create novel anti-inflammatory and analgesic agents. nih.govresearchgate.net A study focused on a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives. nih.govresearchgate.net Within this series, compounds 6a and 6b exhibited significant anti-inflammatory and analgesic activity compared to a control group. nih.govresearchgate.net Another study on quinoline fused 2-azetidinone derivatives bearing a dihydropyrimidinone moiety also reported moderate to good anti-inflammatory activity and, in some cases, exceptional analgesic effects. benthamdirect.com This line of research indicates that combining the azetidinone scaffold with other pharmacologically active motifs like quinoline is a promising strategy for developing new treatments for inflammatory conditions. nih.govbenthamdirect.com

Antimicrobial and Antitubercular Agent Development

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. The azetidine scaffold has been a fruitful starting point for the development of compounds with potent activity against bacteria, including the resilient Mycobacterium tuberculosis.

A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govacs.orgresearchgate.net These compounds exhibited Minimum Inhibitory Concentration (MIC₉₉) values of less than 10 μM and were found to inhibit a late-stage step in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.govacs.org Other research has also highlighted azetidin-2-one (B1220530) analogues with moderate to good anti-tubercular activity, with some compounds showing MIC values as low as 0.78 µg/mL against the Mtb H₃₇Rv strain. nih.gov Spirocyclic azetidines equipped with a nitrofuran "warhead" have also shown excellent in vitro activity against M. tuberculosis. mdpi.com

Beyond tuberculosis, azetidinone derivatives have been synthesized and evaluated for broader antibacterial activity. researchgate.netbepls.com For example, methoxy-substituted thiazolylindolylazetidinone and imidazolylindolylazetidinone showed excellent activity against Bacillus subtilis. researchgate.net

| Compound Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Azetidine Derivatives (BGAz) | Mycobacterium tuberculosis (including MDR strains) | <10 μM (MIC₉₉) | nih.govacs.org |

| Azetidin-2-one analogue (4f) | M. tuberculosis H₃₇Rv | 1.56 µg/mL | nih.gov |

| Azetidin-2-one analogue (4g) | M. tuberculosis H₃₇Rv | 0.78 µg/mL | nih.gov |

| Imidazolylindolylazetidinone (13) | Bacillus subtilis | Excellent Activity | researchgate.net |

| Spirocyclic Azetidines | M. tuberculosis H₃₇Rv | High in vitro activity | mdpi.com |

Indolyl-azetidinone Derivatives as Antimicrobial Agents

The azetidin-2-one, or β-lactam, ring is a cornerstone of antibiotic history, famously forming the active core of penicillins and cephalosporins. The ring's inherent strain makes it susceptible to nucleophilic attack, allowing it to acylate and inactivate bacterial enzymes essential for cell wall synthesis. Modern medicinal chemistry continues to explore novel β-lactam structures to overcome growing antibiotic resistance.

One such area of investigation involves the synthesis of azetidinone derivatives linked to other biologically active heterocycles, such as the indole (B1671886) nucleus. The indole moiety is a privileged structure in its own right, found in many natural and synthetic compounds with antimicrobial properties. The combination of these two scaffolds has led to the development of potent antimicrobial agents.

The synthesis of these indolyl-azetidinone derivatives typically proceeds via the Staudinger cycloaddition, a reaction between an imine (Schiff base) and a ketene (B1206846). In this context, a Schiff base is formed from an indole-containing aldehyde or amine, which then reacts with a ketene, often generated in situ from an acyl chloride like chloroacetyl chloride, to form the four-membered azetidinone ring. While this compound itself is not directly used in this specific cycloaddition to form the azetidin-2-one ring, its oxidized form, a 3-oxoazetidine derivative, can be a precursor to the imines used in such syntheses.

Research has shown that these hybrid molecules exhibit significant antibacterial activity. For instance, certain methoxy-substituted thiazolylindolyl-azetidinones and imidazolylindolyl-azetidinones have demonstrated excellent activity against Gram-positive bacteria like Bacillus subtilis. researchgate.net The substitution pattern on both the indole and azetidinone rings plays a crucial role in modulating the potency and spectrum of antimicrobial activity. researchgate.net

Table 1: Antimicrobial Activity of Selected Azetidinone Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| Methoxy-substituted thiazolylindolyl-azetidinone | Bacillus subtilis | Excellent |

| Imidazolylindolyl-azetidinone | Bacillus subtilis | Excellent |

| Imidazolylindolyl-azetidinone | Aspergillus niger | Excellent |

Data sourced from a study on azolylindolyl-azetidinones. researchgate.net

Neurological Disorder Therapeutics and Related Biological Targets

Azetidine Derivatives as Sphingosine-1-Phosphate (S1P) Receptor Agonists

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in regulating numerous physiological processes, including lymphocyte trafficking, endothelial barrier function, and neural signaling. Their importance in the central nervous system has made them attractive targets for the treatment of neurological disorders such as multiple sclerosis (MS).

Agonism at the S1P1 receptor subtype, in particular, leads to the internalization of the receptor on lymphocytes, effectively trapping them in lymph nodes and preventing their migration into the central nervous system where they can cause inflammatory damage. This mechanism is the basis for the therapeutic effect of approved MS drugs like fingolimod.

While the azetidine scaffold is explored for various CNS targets due to its ability to improve properties like solubility and metabolic stability, the direct application of this compound derivatives as S1P receptor agonists is not prominently documented in publicly available research. The development of S1P agonists has primarily focused on structures that mimic the natural ligand, sphingosine, often featuring a polar head group and a long hydrophobic tail. The incorporation of a this compound-derived moiety into such structures has not been a widely reported strategy.

Enzyme Inhibition and Receptor Interaction Studies

The rigid and three-dimensional nature of the azetidine ring makes it an attractive design element for inhibitors that target the well-defined binding pockets of enzymes. Derivatives of this compound are particularly useful as they provide a defined exit vector from the ring and a functional group (the hydroxyl or a derivative thereof) for further elaboration or interaction with the target protein.

Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. They are involved in a vast array of physiological processes, from digestion to blood coagulation and inflammation, making them important drug targets.

Azetidin-2-ones (β-lactams) have been investigated as a class of serine protease inhibitors. The proposed mechanism involves the nucleophilic attack of the active site serine on the carbonyl carbon of the strained β-lactam ring. This opens the ring and forms a stable acyl-enzyme intermediate, thereby inactivating the enzyme. The stability of this covalent complex can be influenced by the substituents on the azetidinone ring. For example, certain 2-azetidinone derivatives have shown potent, time-dependent inhibition of human leukocyte elastase and cathepsin G. researchgate.net

More complex azetidine derivatives have also been designed as inhibitors for viral serine proteases. In the development of inhibitors for the hepatitis C virus (HCV) NS3/4A serine protease, a 2,4-disubstituted azetidine was used as a bioisosteric replacement for a proline residue within a macrocyclic inhibitor. This structure-based design approach led to a novel series of inhibitors with excellent potency in both biochemical and cell-based assays.

Protein Kinase Inhibition

Protein kinases regulate a majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, protein kinase inhibitors are a major focus of modern drug discovery.

The this compound scaffold, often via its synthetic equivalent 1-Boc-3-azetidinone, is a key structural component in several modern protein kinase inhibitors. A prominent example is the Janus kinase (JAK) inhibitor, baricitinib, which is used for the treatment of rheumatoid arthritis. The chemical structure of baricitinib contains a 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine moiety. This azetidine core serves as a rigid linker that correctly orients the pyrazole (B372694) and pyrrolopyrimidine groups for optimal binding within the ATP-binding site of the JAK enzymes. The synthesis of baricitinib and related compounds like itacitinib (B608144) (a JAK1/JAK2 inhibitor) can utilize 1-Boc-3-azetidinone as a key starting material.

Table 2: Azetidine-Containing Protein Kinase Inhibitors

| Inhibitor | Target Kinase(s) | Therapeutic Area | Key Azetidine Precursor |

|---|---|---|---|

| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis | 1-Boc-3-azetidinone |

Mechanism of Action Elucidation at Molecular Targets

The mechanism by which these azetidine-containing molecules inhibit their targets is elucidated through a combination of kinetic studies and structural biology.

For serine proteases , as mentioned, the mechanism for azetidinone-based inhibitors is covalent modification. The active site serine acts as a nucleophile, attacking the strained carbonyl of the β-lactam. This results in the formation of a stable acyl-enzyme intermediate, effectively blocking the enzyme's catalytic activity. X-ray crystallography of such inhibitor-enzyme complexes can confirm the covalent bond formation and reveal other non-covalent interactions that contribute to binding affinity and specificity.